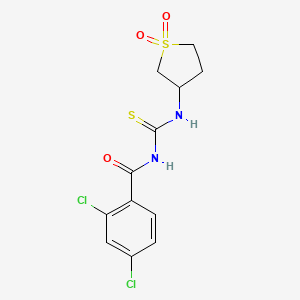
2,4-ジクロロ-N-((1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモチオイル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a synthetic organic compound with the molecular formula C11H11Cl2NO3S
科学的研究の応用
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3-aminotetrahydrothiophene-1,1-dioxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or chloroform, and catalysts such as triethylamine may be used to facilitate the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.
作用機序
The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
2,4-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the dioxidotetrahydrothiophene group.
N-(tetrahydrothiophen-3-yl)benzamide: Contains the tetrahydrothiophene ring but without the dichloro substituents.
Uniqueness
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is unique due to the combination of its dichlorobenzamide and dioxidotetrahydrothiophene moieties, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
特性
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOKYXZSJHALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
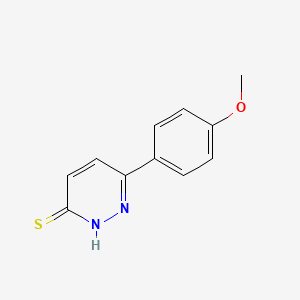
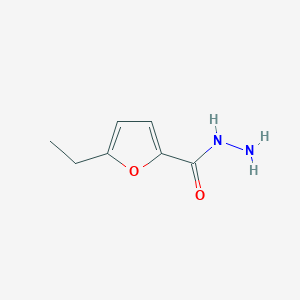
![2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2574371.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)
![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)
![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)


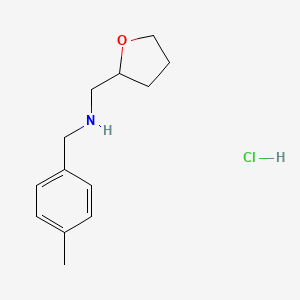
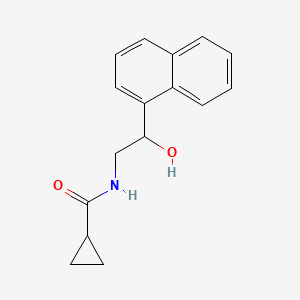
![ethyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2574385.png)
